molecular formula C22H26N4O3 B2988979 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705109-64-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Numéro de catalogue: B2988979
Numéro CAS: 1705109-64-3
Poids moléculaire: 394.475
Clé InChI: SNSBXQGJGZNLEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705109-64-3) is a high-purity synthetic small molecule with a molecular formula of C22H26N4O3 and a molecular weight of 394.47 g/mol . This complex heterocyclic compound features both a 3,5-dimethylisoxazole and a 3-(o-tolyl)-1,2,4-oxadiazole moiety, linked through a piperidine core. Compounds containing 1,2,4-oxadiazole rings are intensively investigated in medicinal chemistry for their valuable pharmacological potential, as they can act as essential pharmacophores or flat, aromatic linkers to optimize ligand binding and molecular orientation . Research into structurally related 1,2,5-oxadiazole-3-amines has demonstrated that the presence of a heterocyclic substituent can confer significant and diverse biological activities, suggesting this compound is a sophisticated scaffold for developing new bioactive agents . This product is intended for Research Use Only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements. This compound can be supplied in various quantities to meet your specific research needs .

Propriétés

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-7-4-5-9-18(14)22-23-20(29-25-22)11-17-8-6-10-26(13-17)21(27)12-19-15(2)24-28-16(19)3/h4-5,7,9,17H,6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBXQGJGZNLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a combination of isoxazole and oxadiazole rings along with a piperidine moiety. These structural components contribute to its diverse biological properties. The isoxazole ring is known for its role in various pharmacological activities, while the oxadiazole structure has been linked to anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the structure can enhance antimicrobial efficacy through increased lipophilicity and improved interaction with microbial membranes.

Anticancer Potential

Research has indicated that oxadiazole derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro studies on similar compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting that the compound may also exhibit potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
  • Cell Signaling Modulation : The compound may modulate pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against various pathogens. The results indicated that compounds with structural similarities to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

CompoundActivityReference
Compound AModerate antibacterial
Compound BStrong antifungal
Compound CCytotoxic against cancer cells

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated their effectiveness in inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism was linked to the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the functional groups attached to the isoxazole and oxadiazole rings significantly influence biological activity. For example:

  • Alkyl Substituents : Increasing the size of alkyl groups on the isoxazole ring enhances lipophilicity and improves membrane penetration.
  • Aromatic Substituents : The presence of aromatic groups increases interaction with protein targets, potentially enhancing inhibitory effects on enzymes.

Comparaison Avec Des Composés Similaires

(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone (Patent Compound)

Structural Similarities :

  • Shares the 3,5-dimethylisoxazole and piperidine moieties.
  • Contains a methanesulfonyl-phenyl-pyrazolo-pyrimidine group.

Key Differences :

  • Substituent on Piperidine : The patent compound uses a pyrazolo-pyrimidine group linked to methanesulfonyl phenyl, while the target compound features an oxadiazole-o-tolyl group.
  • Biological Implications : Pyrazolo-pyrimidine derivatives are often kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the patent compound may target similar pathways. The oxadiazole-o-tolyl group in the target compound likely alters selectivity or pharmacokinetics.

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Structural Similarities :

  • Retains the 3,5-dimethylisoxazole and ethanone backbone.

Key Differences :

  • Heterocyclic Core : Pyrrolidine replaces piperidine, reducing ring size and altering conformational flexibility.
  • Substituent: A methoxypyrazine replaces the oxadiazole-o-tolyl group.

Hypothetical Property Comparison Table

Property Target Compound Patent Compound Pyrazine Analogue
Molecular Weight ~441.5 g/mol ~600–650 g/mol (estimated) ~388.4 g/mol
Key Functional Groups Isoxazole, oxadiazole, o-tolyl Isoxazole, pyrazolo-pyrimidine, sulfonyl Isoxazole, pyrazine, methoxy
Lipophilicity (LogP) High (due to o-tolyl) Moderate (polar sulfonyl group) Moderate-Low (methoxy group)
Metabolic Stability Likely high (oxadiazole bioisostere) Variable (pyrazolo-pyrimidine labile?) Moderate (pyrrolidine susceptibility)

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Isoxazole vs. Other Heterocycles : The 3,5-dimethylisoxazole in all three compounds suggests its role as a rigid, planar scaffold for target binding. Replacement with triazoles (e.g., in ’s unrelated compound) could alter π-π stacking or dipole interactions .
  • Oxadiazole vs. Pyrazine : The oxadiazole’s electron-withdrawing nature may enhance binding to polar enzyme pockets, whereas pyrazine’s nitrogen atoms could facilitate hydrogen bonding .
  • Piperidine vs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.